molecular formula C11H12ClF3N4O2 B280162 (4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone

(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone

Cat. No. B280162
M. Wt: 324.69 g/mol
InChI Key: ZWZHLDMNSVZYFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound, also known as CDM, is a pyrazole derivative that has been synthesized through various methods. In

Mechanism of Action

The mechanism of action of (4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. In medicinal chemistry, (4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. (4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone has also been shown to inhibit the replication of certain viruses, including hepatitis C virus and dengue virus. In agriculture, (4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone has been shown to inhibit the growth of certain fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone has been shown to have various biochemical and physiological effects. In medicinal chemistry, (4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone has been shown to reduce inflammation and pain by inhibiting the production of inflammatory mediators. (4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In agriculture, (4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone has been shown to inhibit the growth of certain fungi and bacteria by disrupting their cell membranes. (4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone has also been shown to have antioxidant properties, which may help protect against oxidative stress.

Advantages and Limitations for Lab Experiments

(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Another advantage is that it has shown promising results in various fields, including medicinal chemistry, agriculture, and material science. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications. Another limitation is that it may have off-target effects, which could limit its usefulness in certain applications.

Future Directions

There are several future directions for the study of (4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone. One direction is to further investigate its mechanism of action and optimize its use in various applications. Another direction is to explore its potential use in combination therapies for cancer and other diseases. Additionally, further research is needed to determine its safety and efficacy in humans. Finally, (4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone could be used as a building block for the synthesis of novel materials with unique properties.

Synthesis Methods

The synthesis of (4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone has been achieved through various methods, including the reaction of 4-chloro-3-methyl-1-phenyl-1H-pyrazol-5-amine with 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde in the presence of trifluoroacetic acid and triethylamine. Another method involves the reaction of 4-chloro-3-methyl-1-phenyl-1H-pyrazol-5-amine with 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde in the presence of sodium borohydride.

Scientific Research Applications

(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, (4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone has been shown to exhibit anti-inflammatory, antitumor, and antiviral activities. In agriculture, (4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone has been studied for its potential use as a pesticide due to its ability to inhibit the growth of certain fungi and bacteria. In material science, (4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone has been used as a building block for the synthesis of novel materials with unique properties.

properties

Molecular Formula

C11H12ClF3N4O2

Molecular Weight

324.69 g/mol

IUPAC Name

(4-chloro-2,5-dimethylpyrazol-3-yl)-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone

InChI

InChI=1S/C11H12ClF3N4O2/c1-5-4-10(21,11(13,14)15)19(16-5)9(20)8-7(12)6(2)17-18(8)3/h21H,4H2,1-3H3

InChI Key

ZWZHLDMNSVZYFP-UHFFFAOYSA-N

SMILES

CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=C(C(=NN2C)C)Cl

Canonical SMILES

CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=C(C(=NN2C)C)Cl

Origin of Product

United States

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